molecular formula C18H12F3N5OS B2504202 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034452-89-4

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide

Numéro de catalogue: B2504202
Numéro CAS: 2034452-89-4
Poids moléculaire: 403.38
Clé InChI: FBNHBQALJBJIMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a thiophene ring at position 6 and a 3-(trifluoromethyl)benzamide substituent at position 2. The triazolo-pyridazine scaffold is known for its high nitrogen content and structural rigidity, which can enhance thermal stability and electronic properties . The trifluoromethyl (-CF₃) group on the benzamide enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles .

Propriétés

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5OS/c19-18(20,21)12-4-1-3-11(9-12)17(27)22-10-16-24-23-15-7-6-13(25-26(15)16)14-5-2-8-28-14/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNHBQALJBJIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C16H13F3N4S\text{C}_{16}\text{H}_{13}\text{F}_3\text{N}_4\text{S}

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of thiophenes with hydrazine derivatives to form a triazole ring.
  • Methylation : The resulting triazole is then methylated to introduce the side chain.
  • Benzamide Formation : Finally, the trifluoromethylbenzoyl moiety is introduced through acylation reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Below are key findings related to its pharmacological effects:

Anticancer Activity

Research indicates that compounds containing a triazole moiety exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of triazole showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some compounds exhibiting IC50 values in the low micromolar range .
CompoundCell LineIC50 (μM)
1MCF-75.0
2Bel-74024.5

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • In vitro studies have reported moderate antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as carbonic anhydrase and cholinesterase .

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study evaluated several derivatives of triazolo compounds for their anticancer activity. The results indicated that modifications on the benzamide moiety significantly enhanced cytotoxicity against MCF-7 cells .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of similar triazole derivatives found that these compounds exhibited varying degrees of effectiveness against pathogenic bacteria, suggesting potential for development as new antimicrobial agents .

Applications De Recherche Scientifique

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the triazole and pyridazine moieties suggests various pharmacological properties.

Anticancer Properties

Research has indicated that compounds containing triazole rings exhibit significant anticancer activities. For example, derivatives of 1,2,4-triazoles have been shown to inhibit cancer cell proliferation in various types of cancer, including lung and liver cancers . The specific compound may exhibit similar properties due to its structural characteristics.

Antimicrobial Activity

Studies have demonstrated that thiophene-linked triazoles possess antimicrobial properties against a range of pathogens. The compound's ability to disrupt microbial cell functions makes it a candidate for further exploration in the development of new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented extensively. The compound may inhibit pro-inflammatory cytokines and pathways, making it useful in treating inflammatory diseases .

Synthesis and Structural Insights

The synthesis of N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step reactions including heterocyclization and functional group modifications. The structural elucidation can be performed using techniques like NMR and X-ray crystallography to confirm the integrity and purity of the synthesized compound.

Case Studies

Several studies have explored the applications and efficacy of compounds related to this compound:

StudyObjectiveFindings
Investigate anticancer activityDemonstrated inhibition of cancer cell lines (HepG2 and A549).
Evaluate antimicrobial effectsShowed significant activity against Gram-positive and Gram-negative bacteria.
Assess anti-inflammatory propertiesReduced levels of inflammatory markers in vitro.

Analyse Des Réactions Chimiques

Amide Bond Hydrolysis

The amide bond in the benzamide group undergoes hydrolysis under acidic or basic conditions to yield 3-(trifluoromethyl)benzoic acid and the corresponding amine derivative.

Reaction Conditions Products Yield Source
6M HCl, reflux (12–24 hrs)3-(Trifluoromethyl)benzoic acid + (6-(thiophen-2-yl)-triazolopyridazin-3-yl)methanamine65–80%
2M NaOH, 80°C (8–12 hrs)Sodium 3-(trifluoromethyl)benzoate + (6-(thiophen-2-yl)-triazolopyridazin-3-yl)methanamine70–85%

Key Observations :

  • Acidic hydrolysis proceeds faster but may degrade sensitive triazolopyridazine rings.

  • Basic hydrolysis preserves the triazolopyridazine scaffold but requires longer reaction times .

Suzuki–Miyaura Cross-Coupling

The triazolopyridazine ring participates in palladium-catalyzed cross-coupling reactions at halogenated positions (e.g., bromine at C-6 or C-8).

Substrate Conditions Product Yield Source
6-Bromo-triazolopyridazine analogPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 hrs6-Aryl/heteroaryl-triazolopyridazine derivatives55–75%

Mechanistic Insight :

  • The electron-deficient triazolopyridazine ring facilitates oxidative addition of palladium to the C–Br bond .

  • Thiophene substituents remain inert under these conditions .

Electrophilic Substitution on Thiophene

The thiophen-2-yl group undergoes electrophilic sulfonation or nitration at the α-position (C-5).

| Reagent | Conditions | Product | Yield | Source |
|----------------------------|-------------------------------|--------------------------------------------------|

Comparaison Avec Des Composés Similaires

Target Compound vs. N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide (CAS 2034262-88-7)

The target compound differs from its analog N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide (CAS 2034262-88-7) in the substituent at the benzamide’s meta position: -CF₃ (trifluoromethyl) vs. -OCF₃ (trifluoromethoxy). The molecular weight of the target compound (419.4 g/mol) is slightly lower than its trifluoromethoxy analog (433.4 g/mol) due to the absence of an oxygen atom .

Property Target Compound Trifluoromethoxy Analog
Molecular Formula C₁₈H₁₂F₃N₅O₂S C₁₈H₁₂F₃N₅O₃S
Substituent (Benzamide) -CF₃ -OCF₃
Molecular Weight (g/mol) 419.4 433.4

Core Scaffold Modifications

Target Compound vs. 4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide (CAS 872995-30-7)

The compound 4-methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide (CAS 872995-30-7) replaces the thiophene ring with a sulfanyl (-S-) linker and a 3-(trifluoromethyl)benzyl group. The ethyl spacer in the benzamide side chain may also increase flexibility compared to the methyl linker in the target compound, affecting binding specificity .

Property Target Compound Sulfanyl-Linked Analog
Core Heterocycle Thiophene Sulfanyl (-S-) linker
Benzamide Substituent -CF₃ (direct) -CF₃ (via benzyl group)
Side Chain Length Methyl Ethyl

Positional Isomerism and Functional Groups

Target Compound vs. 3-Methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

The compound 3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide relocates the thiophene from position 6 to position 3 of the triazolo-pyridazine core. This positional isomerism alters the electronic distribution of the heterocyclic system.

Property Target Compound Positional Isomer
Thiophene Position 6 3
Benzamide Substituent -CF₃ -OCH₃
Solubility Prediction Moderate (lipophilic) Higher (polar)

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Stepwise reaction control : Use reflux conditions (e.g., THF at 60–80°C) for cyclization steps to ensure complete triazole ring formation. Temperature gradients can reduce side products .
  • Catalyst selection : Employ palladium-based catalysts for Suzuki-Miyaura coupling when introducing aryl groups (e.g., thiophene) to enhance regioselectivity .
  • Purification : Utilize flash column chromatography with ethyl acetate/hexane gradients (3:1 ratio) followed by HPLC (C18 column, acetonitrile/water mobile phase) to isolate ≥95% pure product .
  • Yield enhancement : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of benzamide to triazolopyridazine precursor) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H-NMR : Identify thiophene protons (δ 7.2–7.5 ppm), trifluoromethyl benzamide aromatic protons (δ 8.0–8.3 ppm), and triazole methylene protons (δ 4.5–5.0 ppm) .
    • ¹³C-NMR : Confirm carbonyl (C=O) at ~165 ppm and CF₃ carbon at ~125 ppm (q, J = 288 Hz) .
  • Mass spectrometry (HRMS) : Validate molecular ion peak at m/z 403.38 (C₁₈H₁₂F₃N₅OS) with <2 ppm error .
  • IR spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Thiophene substitution : Replace thiophen-2-yl with thiophen-3-yl to test π-π stacking interactions with target proteins. Use X-ray crystallography to compare binding affinities .
  • Trifluoromethyl group : Substitute CF₃ with Cl or OCH₃ to evaluate hydrophobic/hydrophilic balance. Measure logP shifts via reverse-phase HPLC .
  • Triazole linker : Shorten methylene spacer to ethylene to assess conformational flexibility. Compare IC₅₀ values in enzyme inhibition assays .
  • Case study : Analogues with 4-methoxybenzamide (replacing 3-CF₃) showed 40% reduced kinase inhibition, suggesting steric hindrance impacts target engagement .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay standardization :
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls (e.g., β-actin for Western blots) .
    • Validate target specificity via CRISPR knockouts or competitive binding assays with reference inhibitors .
  • Data normalization : Apply Z-score analysis to account for batch effects in high-throughput screens. Exclude outliers with >3σ deviation .
  • Orthogonal validation : Confirm apoptosis induction (e.g., Annexin V assay) alongside caspase-3 activation to mitigate false positives .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with AMBER force fields to model interactions with ATP-binding pockets (e.g., kinases). Prioritize poses with hydrogen bonds to triazole N2 and CF₃ hydrophobic contacts .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Pharmacophore mapping : Align compound with co-crystallized ligands (e.g., PDGFRβ inhibitors) using Schrödinger Phase. Validate with in vitro IC₅₀ correlations .

Basic: How to address solubility limitations in in vitro assays?

Methodological Answer:

  • Co-solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with PBS containing 5% cyclodextrin to enhance aqueous solubility .
  • pH adjustment : For ionizable groups, use buffers (e.g., phosphate pH 7.4) to maintain solubility. Measure via nephelometry .
  • Salt formation : Synthesize hydrochloride or sodium salts of the benzamide group to improve bioavailability. Confirm stability via LC-MS .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

  • Isotope labeling : Incorporate ²H or ¹³C at methylene or CF₃ groups to track metabolic pathways via LC-MS/MS .
  • Prodrug design : Mask the amide as a tert-butyl carbamate. Evaluate hydrolysis rates in liver microsomes .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Prioritize analogues with >50% remaining parent compound after 1 h .

Basic: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat to 55°C. Detect stabilized target proteins via Western blot .
  • Fluorescence polarization : Label recombinant target protein with FITC; measure polarization shifts upon compound binding (KD calculation) .
  • BRET/FRET : Engineer cells with NanoLuc-tagged targets; quantify energy transfer changes post-treatment .

Advanced: How to analyze conflicting spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. Assign thiophene protons via NOESY cross-peaks .
  • X-ray crystallography : Grow single crystals via vapor diffusion (acetonitrile/water). Solve structure to confirm regiochemistry of triazole substitution .
  • Isotopic labeling : Synthesize ¹⁵N-labeled triazole to distinguish NH environments in crowded spectra .

Advanced: What in silico tools prioritize analogues for synthesis?

Methodological Answer:

  • QSAR modeling : Train models with 50+ analogues using MOE descriptors (e.g., AlogP, topological surface area). Validate with leave-one-out cross-validation (R² > 0.7) .
  • ADMET prediction : Use SwissADME to filter compounds with >30% human absorption and <5% AMES toxicity risk .
  • Scaffold hopping : Apply ReCore to generate benzamide replacements (e.g., sulfonamides) while retaining triazole-thiophene pharmacophore .

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